molecular formula C24H26N4O3 B11275150 N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11275150
M. Wt: 418.5 g/mol
InChI Key: HNDLGFGBJPJCMX-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a phenyl group, along with methoxy substituents on the phenyl ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through condensation reactions involving hydrazine derivatives and appropriate diketones.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Coupling: The final coupling of the piperidine and pyridazine rings with the phenyl group can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, pyridazine derivatives, and phenyl-substituted compounds.

  • Examples include This compound , This compound , and This compound .

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-30-21-10-8-19(16-22(21)31-2)25-24(29)18-12-14-28(15-13-18)23-11-9-20(26-27-23)17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3,(H,25,29)

InChI Key

HNDLGFGBJPJCMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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